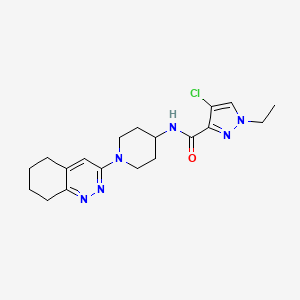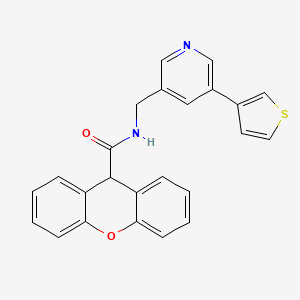![molecular formula C13H19N3O B2959133 N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide CAS No. 2305491-37-4](/img/structure/B2959133.png)
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide, also known as MPPA, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MPPA is a synthetic compound that was first synthesized in 2016 by a team of researchers at the University of California, Berkeley. Since then, MPPA has been the subject of numerous studies investigating its properties and potential applications.
Wirkmechanismus
The mechanism of action of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines. N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide may also act by modulating the expression of genes involved in the inflammatory response. In the field of agriculture, N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide may act by regulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects:
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has also been shown to reduce the expression of inducible nitric oxide synthase, an enzyme involved in the production of nitric oxide, which is a pro-inflammatory molecule.
In vivo studies have shown that N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide can reduce the severity of inflammatory diseases, such as rheumatoid arthritis and colitis, in animal models. N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has also been shown to promote the growth and development of plants, particularly in stressful environments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide in lab experiments is its versatility. N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide can be used in various scientific research applications, such as medicine, agriculture, and materials science. N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide is also relatively easy to synthesize, and its chemical properties can be easily modified to suit specific experimental needs.
However, one of the limitations of using N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide in lab experiments is its potential toxicity. Although N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has been shown to be relatively safe in animal models, its long-term effects on human health are not fully understood. Therefore, caution should be taken when handling N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide, and appropriate safety measures should be implemented to minimize the risk of exposure.
Zukünftige Richtungen
There are numerous future directions for the study of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide. In the field of medicine, further studies are needed to investigate the potential use of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide as an anti-inflammatory agent in humans. Clinical trials are needed to determine the safety and efficacy of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide in the treatment of various inflammatory diseases.
In the field of agriculture, further studies are needed to investigate the potential use of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide as a plant growth regulator in various crops. Studies are needed to determine the optimal concentrations and application methods of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide for different crops and environmental conditions.
In the field of materials science, further studies are needed to investigate the potential use of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide as a building block for the synthesis of novel materials with unique properties. Studies are needed to explore the various chemical modifications that can be made to N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide to achieve specific material properties.
Conclusion:
In conclusion, N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide is a novel compound with promising potential applications in various scientific research fields, including medicine, agriculture, and materials science. N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has been shown to have anti-inflammatory properties, promote plant growth and development, and act as a building block for the synthesis of novel materials. Further studies are needed to fully understand the mechanism of action of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide and its potential applications in various scientific research fields.
Synthesemethoden
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide can be synthesized using a multistep synthetic route involving several chemical reactions. The first step involves the reaction of 1-methyl-4-pyrazolecarboxaldehyde with cyclopentylmagnesium bromide to form the corresponding alcohol. This alcohol is then converted to the corresponding chloride, which is subsequently reacted with propargylamine to yield the final product, N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide. The synthesis of N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has shown promising results in various scientific research applications. In the field of medicine, N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has been investigated for its potential use as an anti-inflammatory agent. Studies have shown that N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In the field of agriculture, N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has been studied for its potential use as a plant growth regulator. Studies have shown that N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide can promote the growth and development of plants, particularly in stressful environments, such as drought or high salt conditions.
In the field of materials science, N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide has been investigated for its potential use as a building block for the synthesis of novel materials, such as polymers and nanoparticles. Studies have shown that N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide can be used as a functional group for the synthesis of various materials with unique properties, such as fluorescence and magnetic properties.
Eigenschaften
IUPAC Name |
N-[2-[(1-methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-3-13(17)15-12-6-4-5-11(12)7-10-8-14-16(2)9-10/h3,8-9,11-12H,1,4-7H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLUFNFQXPQXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC2CCCC2NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(1-Methylpyrazol-4-yl)methyl]cyclopentyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2959050.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2959051.png)

![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)
![2,4-dichloro-N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2959056.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pivalamide](/img/structure/B2959057.png)
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2959061.png)



![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-7-styryl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2959068.png)
![ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2959069.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B2959072.png)